1,4-Dipropoxybenzene

描述

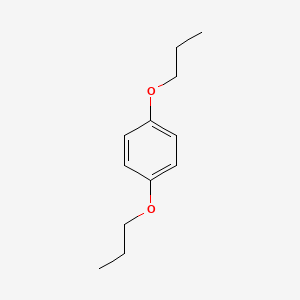

1,4-Dipropoxybenzene (C₁₂H₁₈O₂) is a symmetrically substituted aromatic ether featuring two propoxy (-OCH₂CH₂CH₃) groups at the para positions of a benzene ring. Key physical properties include:

- Molecular weight: 194.27 g/mol

- Melting point: 51°C

- Boiling point: 120°C (at 6 mmHg)

- Density: 0.954 g/cm³

- Refractive index: 1.483 .

The linear propoxy chains confer moderate hydrophobicity and influence its solubility in organic solvents. Its primary applications include use as a synthetic intermediate in organic chemistry and materials science, though specific industrial uses are less documented compared to simpler analogs like 1,4-dimethoxybenzene.

属性

IUPAC Name |

1,4-dipropoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-3-9-13-11-5-7-12(8-6-11)14-10-4-2/h5-8H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASBRBFJGLGYIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334497 | |

| Record name | 1,4-Dipropoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3898-41-7 | |

| Record name | 1,4-Dipropoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: 1,4-Dipropoxybenzene can be synthesized through the Williamson ether synthesis. This method involves the reaction of 1,4-dihydroxybenzene with propyl bromide in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is usually purified through distillation or recrystallization .

化学反应分析

Types of Reactions: 1,4-Dipropoxybenzene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to the corresponding hydroquinone.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed:

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Various substituted benzene derivatives.

科学研究应用

Applications in Materials Science

1,4-Dipropoxybenzene has significant applications in materials science, particularly in the development of organic semiconductors and polymers.

Table 1: Applications in Materials Science

| Application | Description |

|---|---|

| Organic Electronics | Used as a building block for conjugated polymers that exhibit semiconducting properties. |

| Photovoltaic Devices | Enhances the efficiency of organic solar cells by improving charge transport properties. |

| Sensors | Acts as a sensitive material for detecting gases or environmental pollutants. |

Case Study: Organic Solar Cells

Research has demonstrated that incorporating this compound into polymer blends can enhance the charge mobility and overall efficiency of organic photovoltaic devices, leading to improved energy conversion rates.

Biological Research Applications

In biological research, this compound has shown potential as an acaricide against pests like Varroa destructor, which poses significant threats to honeybee populations.

| Compound | Activity Level | Mechanism of Action |

|---|---|---|

| This compound | Moderate efficacy | Induces paralysis and affects movement |

| 1-allyloxy-4-propoxybenzene | High efficacy | Affects acetylcholinesterase activity |

| 1,4-Diallyloxybenzene | Low efficacy | Less effective compared to others |

Case Study: Efficacy Against Varroa Mites

A study published in Scientific Reports found that this compound caused paralysis and death in Varroa mites without adversely affecting honeybees. The mechanism was linked to its interaction with the nervous system of the mites, indicating its potential as a viable alternative to traditional acaricides that are losing effectiveness due to resistance .

Environmental Impact Studies

Research has also investigated the environmental impact of using this compound in agricultural settings. Its low toxicity to non-target species makes it an attractive candidate for sustainable pest management strategies.

Table 3: Environmental Toxicity Profile

| Organism | Toxicity Level | Notes |

|---|---|---|

| Honeybees | Low | Minimal impact observed during field tests |

| Aquatic Life | Moderate | Further studies needed to assess long-term effects |

作用机制

The mechanism of action of 1,4-dipropoxybenzene varies depending on its application. For instance, as an acaricide, it causes paralysis and death of mites by disrupting their nervous system. This effect is not mediated through acetylcholinesterase inhibition, suggesting a different molecular target or pathway . Further research is needed to fully elucidate its mechanism of action in other contexts.

相似化合物的比较

Substituent Variation: Chloro vs. Propoxy Groups

- 2-Chloro-1,4-dipropoxybenzene (C₁₂H₁₇ClO₂): Adds a chlorine atom at the 2-position, increasing molecular weight to 228.72 g/mol. Applications: Likely serves as a halogenated intermediate in pharmaceuticals or agrochemicals .

2-Chloro-1,4-diisopropoxybenzene (C₁₂H₁₇ClO₂):

Alkoxy Chain Length: Methoxy vs. Propoxy

- 1,4-Dimethoxybenzene (C₈H₁₀O₂):

- Smaller methoxy (-OCH₃) groups lower molecular weight (138.16 g/mol) and boiling point (≈212°C at atmospheric pressure).

- Higher electron-donating capacity due to shorter chains, favoring electrophilic aromatic substitution.

- Derivatives like 2,5-dimethoxybenzene-1,4-dicarbaldehyde (C₁₀H₁₀O₄) are used in fine chemical synthesis .

Hydrocarbon vs. Ether Functionality

- 1,4-Dimethylbenzene (p-Xylene) (C₈H₁₀): Non-polar methyl groups result in lower density (0.86 g/cm³) and boiling point (138°C). Primarily used as a solvent in paints and polymers, contrasting with dipropoxybenzene’s role as a functionalized intermediate .

Halogenated vs. Ether Derivatives

Unsaturated Derivatives

1,4-Divinylbenzene (C₁₀H₁₀):

1,4-Diisopropenylbenzene (C₁₂H₁₄):

Data Table: Comparative Properties of 1,4-Disubstituted Benzene Derivatives

生物活性

1,4-Dipropoxybenzene is a dialkoxybenzene compound that has garnered attention for its biological activities, particularly in the context of pest control and potential applications in agriculture. This article reviews the current understanding of its biological activity, focusing on its effects on the Varroa destructor mite, an important pest affecting honey bee populations, as well as its broader implications in entomology and drug discovery.

Chemical Structure and Properties

This compound, also known as para-dipropoxybenzene, features two propoxy groups attached to a benzene ring at the 1 and 4 positions. This structural configuration is critical for its biological activity, influencing its interaction with biological targets.

Biological Activity Against Varroa Destructor

Varroa Mite Infestation

Varroa destructor is a parasitic mite that poses a significant threat to honey bee colonies worldwide. The infestation leads to substantial economic losses in apiculture due to the decline in bee populations and hive productivity. Traditional treatments have become less effective due to the development of resistance among mite populations .

Efficacy of this compound

Recent studies have demonstrated that this compound exhibits acaricidal properties against Varroa mites. In laboratory assays, it has been shown to cause paralysis and death in these mites . The mechanism of action appears to be linked to the inhibition of acetylcholinesterase (AChE), an enzyme critical for normal nervous system function. However, specific studies indicate that while some related compounds affect AChE activity, this compound may exert its effects through alternative pathways .

Structure-Activity Relationship

The biological activity of dialkoxybenzenes, including this compound, is influenced by their chemical structure. A quantitative structure-activity relationship (QSAR) analysis revealed that compounds with smaller accessible surface areas tend to exhibit higher activity against Varroa mites. Additionally, para-substituted compounds with propoxy or allyloxy groups were identified as the most effective .

Table: Structure-Activity Relationship of Dialkoxybenzenes

| Compound Name | Acaricidal Activity | AChE Inhibition | Comments |

|---|---|---|---|

| 1-allyloxy-4-propoxybenzene | High | None | Strong feeding deterrent |

| 1,4-diallyloxybenzene | Moderate | Unknown | Related compound |

| This compound | High | None | Effective against Varroa mites |

Case Studies

Field Trials

Field trials conducted in various locations have confirmed the efficacy of this compound in reducing Varroa populations. For instance, a study reported a significant decrease in mite numbers when hives were treated with this compound over a specified duration .

Comparative Studies

In comparative studies with other known acaricides such as thymol and DEET (N,N-diethyl-m-toluamide), this compound demonstrated comparable efficacy while being less harmful to honey bees . This characteristic makes it a promising candidate for integrated pest management strategies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。